1-Azido-3-clorobenceno

Descripción general

Descripción

1-Azido-3-chlorobenzene (1-ACB) is an important organic compound widely used in the synthesis of organic compounds. It is a useful reagent for organic synthesis due to its versatile reactivity and availability. 1-ACB is a white crystalline solid with a molecular weight of 177.55 g/mol and a melting point of 86-87°C. It is soluble in polar solvents, such as water and ethanol, and is relatively stable in air.

Aplicaciones Científicas De Investigación

Síntesis de Materiales Energéticos

1-Azido-3-clorobenceno se puede utilizar en la síntesis de materiales energéticos. Por ejemplo, se puede utilizar para producir ADNAZ, un explosivo de fundición . Aunque el punto de descomposición más bajo de ADNAZ puede limitar sus aplicaciones en ambientes de alta temperatura, su punto de fusión más bajo lo convierte en un candidato prometedor para explosivos de fundición o como plastificante energético .

Investigación Proteómica

this compound se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones, modificaciones y localización de las proteínas .

Síntesis Orgánica

Este compuesto se utiliza en la síntesis orgánica debido a la reactividad del grupo azida . Las azidas orgánicas son una familia de compuestos muy versátil en química y ciencias de materiales .

Química de Click

this compound se puede utilizar en química de click, específicamente en la reacción de cicloadición dipolar 1,3 de Huisgen . Esta reacción, catalizada por cobre (I), implica la adición regioselectiva de una azida a un alquino para producir 1,2,3-triazoles .

Ciencias de los Materiales

Debido a la versatilidad de las azidas orgánicas, this compound se puede utilizar en las ciencias de los materiales . Se puede utilizar en la síntesis de polímeros, geles y otros materiales .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Azido-3-chlorobenzene, also known as ACAB, is a member of the azide family of organic compounds , suggesting that alkynes could be potential targets.

Mode of Action

The mode of action of 1-Azido-3-chlorobenzene is likely to involve the azide group (-N3) attached to the benzene ring. Azides are known to undergo a reaction called azo coupling , which involves the coupling of diazonium salts with activated aromatic compounds . This reaction could potentially lead to the formation of azo compounds, which are important in many areas of science .

Biochemical Pathways

For instance, they can function as molecular switches due to their efficient cis-trans isomerization in the presence of appropriate radiation .

Pharmacokinetics

, which could potentially influence its absorption and distribution.

Result of Action

For instance, azido-functionalized ligands have been found to exhibit superior cellular activities compared to amino-functionalized ligands in engineered preQ1 riboswitches in E.coli .

Action Environment

, suggesting that temperature could potentially influence its action and stability.

Análisis Bioquímico

Biochemical Properties

1-Azido-3-chlorobenzene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to participate in cycloaddition reactions with electron-deficient alkenes, leading to the formation of triazoles and other heterocyclic compounds . These reactions are facilitated by enzymes such as azide reductases, which reduce the azido group to an amine, allowing further chemical transformations. Additionally, 1-Azido-3-chlorobenzene can interact with proteins and other biomolecules through covalent bonding, influencing their structure and function.

Cellular Effects

1-Azido-3-chlorobenzene has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins through covalent modification. This compound has also been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism . Furthermore, 1-Azido-3-chlorobenzene can induce oxidative stress in cells, affecting their viability and function.

Molecular Mechanism

The molecular mechanism of action of 1-Azido-3-chlorobenzene involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on proteins, enzymes, and DNA, leading to the formation of stable adducts . These interactions can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, 1-Azido-3-chlorobenzene can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Azido-3-chlorobenzene can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that 1-Azido-3-chlorobenzene can have persistent effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of 1-Azido-3-chlorobenzene in animal models vary with different dosages. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, 1-Azido-3-chlorobenzene can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent and can be influenced by the duration of exposure and the specific animal model used in the study.

Metabolic Pathways

1-Azido-3-chlorobenzene is involved in several metabolic pathways, including its reduction to an amine by azide reductases . This compound can also undergo oxidative metabolism, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These metabolic transformations can influence the overall metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, 1-Azido-3-chlorobenzene is transported and distributed through passive diffusion and active transport mechanisms . This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of 1-Azido-3-chlorobenzene can also be affected by its physicochemical properties, such as its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of 1-Azido-3-chlorobenzene is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of 1-Azido-3-chlorobenzene can also impact its activity and function, as it may interact with different biomolecules in distinct subcellular environments.

Propiedades

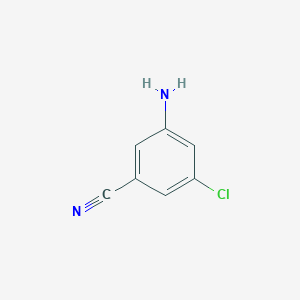

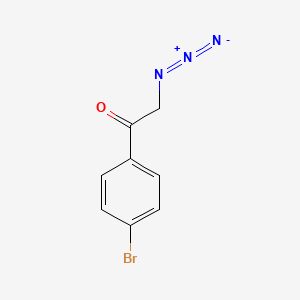

IUPAC Name |

1-azido-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTKOAYXVOKLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

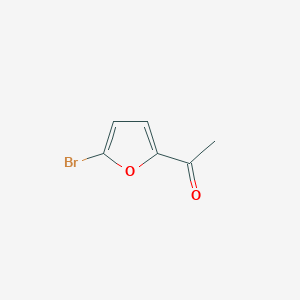

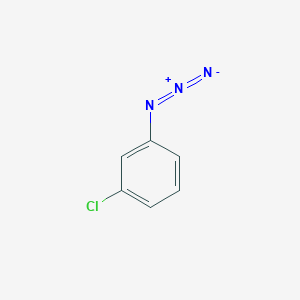

C1=CC(=CC(=C1)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454170 | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-06-8 | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)